N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of 5-methyl-2,1,3-benzothiadiazole: This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding 5-methyl-2,1,3-benzothiadiazole.
Coupling with Pyridine-3-carboxylic Acid: The 5-methyl-2,1,3-benzothiadiazole is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiadiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of electron transfer processes is beneficial.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide involves its interaction with molecular targets through electron transfer processes. The benzothiadiazole moiety acts as an electron acceptor, facilitating various redox reactions. This interaction can modulate the activity of enzymes and other proteins, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar electron-withdrawing properties but lacking the pyridine moiety.
Pyridine-3-carboxamide: Another related compound that lacks the benzothiadiazole moiety but retains the pyridine structure.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it more versatile compared to its simpler analogs .
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c1-8-4-5-10-12(17-19-16-10)11(8)15-13(18)9-3-2-6-14-7-9/h2-7H,1H3,(H,15,18) |
InChI Key |
FPVVUECRXNIIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.